3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like phosphoinositide 3-kinase (pi3k) . PI3K is a key enzyme in cell signaling pathways, regulating cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Molecules with a -cf3 group have been shown to improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Its deregulation can trigger activation of protein kinase B (PKB/Akt) and mammalian target of rapamycin (mTOR), which are key players in cell growth and survival .
Result of Action
The inhibition of key enzymes like pi3k can lead to the disruption of several cellular functions, potentially leading to the inhibition of cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine typically involves the introduction of bromine and trifluoromethyl groups into a pyridine ring. One common method is the bromination of 6-(trifluoromethyl)pyridin-2-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Scientific Research Applications
3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
- 2-Amino-6-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2,3,5-Tribromo-6-(trifluoromethyl)pyridine
Uniqueness: 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F3N2/c7-2-1-3(8)5(12)13-4(2)6(9,10)11/h1H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBKQISYTKFUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718247 |
Source
|
Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-16-5 |
Source
|
Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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